molecular formula C14H15N3O3S B15007686 Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester

Cat. No.: B15007686
M. Wt: 305.35 g/mol
InChI Key: CPLHOEQQKOZHLN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester is a complex organic compound with a unique structure that combines benzoic acid, imidazole, and thioacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester typically involves multiple steps. One common method is the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid catalysts. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, offering advantages in terms of catalyst recovery and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester is unique due to the presence of the imidazole and thioacetyl groups, which confer distinct chemical and biological properties. These functional groups allow for more diverse reactions and interactions compared to simpler benzoic acid esters .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O3S/c1-17-8-7-15-14(17)21-9-12(18)16-11-5-3-10(4-6-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18)

InChI Key

CPLHOEQQKOZHLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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